1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
Overview
Description
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide is a type of ionic liquid that has garnered significant interest in recent years due to its unique properties and wide range of applications. Ionic liquids are salts in the liquid state that typically have low melting points, high thermal stability, and excellent solubility properties. The imidazolium cation in this compound is functionalized with octyl and dimethyl groups, which enhance its hydrophobicity and stability .
Preparation Methods
The synthesis of 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with octyl bromide under reflux conditions in an organic solvent such as acetonitrile or toluene. The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions. Common reagents include silver nitrate or sodium tetrafluoroborate.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis with silver nitrate would yield 1H-Imidazolium, 1,2-dimethyl-3-octyl-, nitrate .
Scientific Research Applications
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide exerts its effects varies depending on the application. In antimicrobial applications, it disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death . In catalysis, the imidazolium cation can stabilize transition states and intermediates, thereby lowering the activation energy of the reaction . The molecular targets and pathways involved are often specific to the particular application and require further research to fully elucidate .
Comparison with Similar Compounds
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide is unique among ionic liquids due to its specific functional groups, which confer distinct properties such as enhanced hydrophobicity and thermal stability. Similar compounds include:
1-Butyl-3-methylimidazolium bromide: Less hydrophobic and lower thermal stability compared to the octyl derivative.
1-Hexyl-3-methylimidazolium chloride: Similar thermal stability but different solubility properties due to the chloride anion.
1-Dodecyl-3-methylimidazolium chloride: Higher hydrophobicity but also higher viscosity, which can limit its applications.
These comparisons highlight the unique balance of properties that make this compound particularly useful in a variety of applications.
Properties
IUPAC Name |
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.BrH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIKTQKBWBIDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[NH+](C1C)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40816425 | |
Record name | 1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40816425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61546-09-6 | |
Record name | 1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40816425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.